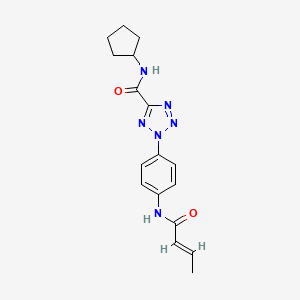

(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential use as a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Scientific Research Applications

Synthesis Techniques

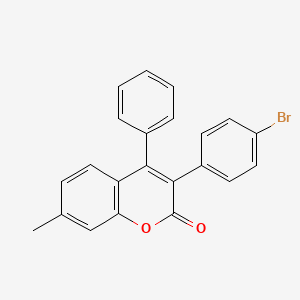

Research demonstrates innovative synthesis methods for compounds with similar structures, highlighting the chemoselective thionation-cyclization of highly functionalized enamides. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles via one-step chemoselective thionation-cyclization mediated by Lawesson's reagent. This method introduces functionalities such as ester, N-substituted carboxamide, or peptide into thiazoles, showcasing the compound's versatile synthetic utility (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).

Potential Applications

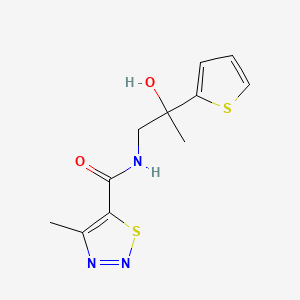

While the direct applications of "(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide" in scientific research are not explicitly mentioned in the available literature, compounds with similar structures have been investigated for their antimicrobial, electrochromic, and ion-selective properties. For example, compounds like tetrazolyl-substituted enamino ketones have been studied for their synthesis and application in ion-selective membrane electrodes, indicating their potential in sensing and detection technologies (A. Pazik, A. Skwierawska, 2014).

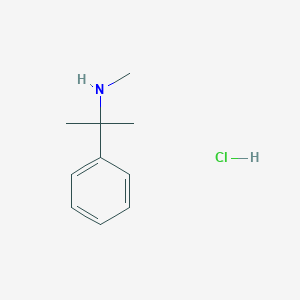

Functional Group Modifications

The exploration of different functional group modifications plays a crucial role in enhancing the properties of these compounds for various applications. Research into the synthesis and electro-optical properties of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units highlights the impact of electron-donating groups on enhancing electrochemical stability and performance, suggesting that similar modifications on "this compound" could yield materials with improved electrochromic or electronic properties (S. Hsiao, S. Peng, Yu-Ruei Kung, C. Leu, Tzong-Ming Lee, 2015).

properties

IUPAC Name |

2-[4-[[(E)-but-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-2-5-15(24)18-13-8-10-14(11-9-13)23-21-16(20-22-23)17(25)19-12-6-3-4-7-12/h2,5,8-12H,3-4,6-7H2,1H3,(H,18,24)(H,19,25)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJHQTJIDRLZCK-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2671342.png)

![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)

![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)

![Methyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2671348.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B2671363.png)